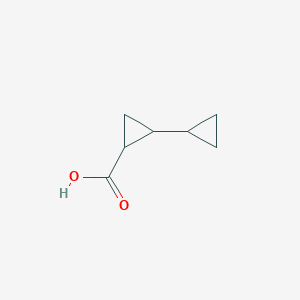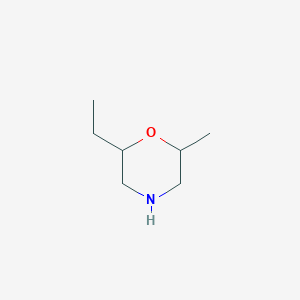
2-Ethyl-6-methylmorpholine
Overview
Description
2-Ethyl-6-methylmorpholine is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylmorpholine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-6-methylphenol with diethylene glycol and a suitable catalyst. The reaction typically occurs under reflux conditions, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
2-Ethyl-6-methylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, including antibiotics and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-6-methylmorpholine involves its interaction with various molecular targets. As a base, it can accept protons and participate in acid-base reactions. Its amine group can form hydrogen bonds and interact with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Morpholine: A simpler analog with similar functional groups.
N-Methylmorpholine: A methylated derivative with different reactivity.
2,6-Dimethylmorpholine: A structurally related compound with two methyl groups.
Uniqueness: 2-Ethyl-6-methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups influence its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
2-ethyl-6-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIHFHDCQHZFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
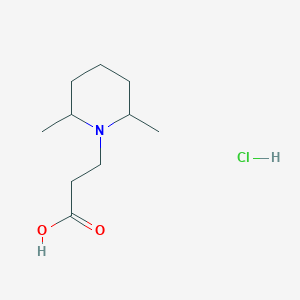
![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2411149.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)

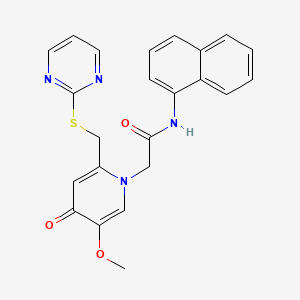
![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)
![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)

![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)
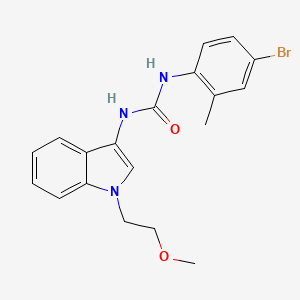
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2411166.png)
